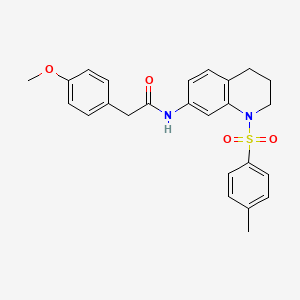

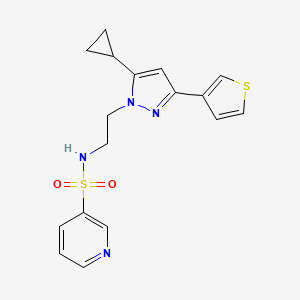

2-(4-methoxyphenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, also known as MTQA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTQA is a small molecule that belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.

Scientific Research Applications

Structural Aspects and Fluorescence Properties

Research into structurally related isoquinoline derivatives has shown that these compounds can form complex structures with potential applications in material science and sensing technologies. For instance, studies on amide-containing isoquinoline derivatives have demonstrated their ability to form gels and crystalline salts upon treatment with mineral acids, leading to materials with unique fluorescence properties. These materials exhibit strong fluorescence emissions, which can be tailored by adjusting their structural components, making them useful for developing fluorescent markers and sensors (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antitumor Activity

Compounds structurally related to "2-(4-methoxyphenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide" have been synthesized and evaluated for their antitumor activities. For example, methoxy-indolo[2,1‐a]isoquinolines and their derivatives have been tested for cytostatic activity against various cancer cell lines, demonstrating potential as antitumor agents. The ability of these compounds to inhibit cell proliferation highlights their significance in the development of new chemotherapeutic agents (Ambros, Angerer, & Wiegrebe, 1988).

Comparative Metabolism Studies

The metabolism of chloroacetamide herbicides and related compounds has been studied to understand their bioactivation and potential toxicological effects. Such studies are crucial for assessing the safety of chemicals and developing safer alternatives. The comparative analysis of the metabolism of these compounds in human and rat liver microsomes provides insights into species-specific metabolic pathways, which are essential for predicting human responses to chemical exposures (Coleman, Linderman, Hodgson, & Rose, 2000).

Green Synthesis and Environmental Applications

Research into green chemistry approaches for synthesizing structurally related compounds emphasizes the importance of developing environmentally friendly synthesis methods. For instance, the catalytic hydrogenation of related compounds to produce intermediates for azo disperse dyes demonstrates a commitment to reducing environmental impact and enhancing sustainability in chemical manufacturing processes (Zhang, 2008).

Corrosion Inhibition

Compounds with similar structural motifs have been evaluated as corrosion inhibitors for metals, showcasing their potential in industrial applications. Studies on Mannich bases related to "this compound" have indicated that they can effectively inhibit the corrosion of mild steel in acidic solutions. This research is pivotal for the development of new materials that can protect infrastructure and machinery from corrosive damage (Nasser & Sathiq, 2017).

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-18-5-13-23(14-6-18)32(29,30)27-15-3-4-20-9-10-21(17-24(20)27)26-25(28)16-19-7-11-22(31-2)12-8-19/h5-14,17H,3-4,15-16H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYWSWGQLLCCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One](/img/structure/B2610505.png)

![Methyl 2-[6-chloro-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2610509.png)

![N-(4-fluorobenzyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2610511.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2610512.png)

![3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2610513.png)

![3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2610517.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2610519.png)

![2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2610520.png)

![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)

![1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B2610528.png)